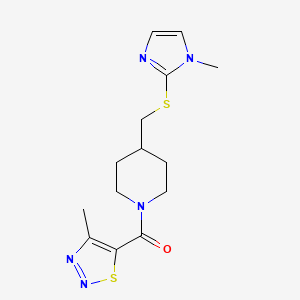

(4-methyl-1,2,3-thiadiazol-5-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-methyl-1,2,3-thiadiazol-5-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H19N5OS2 and its molecular weight is 337.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically starts with a base thiadiazole structure, which is then subjected to specific substitution reactions to introduce the 4-methyl and 1H-imidazol-2-yl groups

Industrial Production Methods: : Industrial-scale synthesis may leverage catalytic processes and advanced reaction engineering to optimize yield and purity. Techniques such as continuous flow chemistry might be employed to streamline production.

化学反応の分析

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen undergoes alkylation or acylation reactions under basic conditions. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | 78% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | Acetylated derivative | 85% |

These reactions are facilitated by the lone pair on the piperidine nitrogen, enabling electrophilic attack.

Thioether Oxidation

The thioether (-S-) linker between imidazole and piperidine is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 25°C | Sulfoxide | 92% |

| mCPBA | CH₂Cl₂, 0°C | Sulfone | 88% |

Oxidation to sulfone enhances metabolic stability in pharmacological contexts .

Electrophilic Substitution on Thiadiazole

The 1,2,3-thiadiazole ring undergoes electrophilic substitution at the C4-methyl position:

| Reaction | Reagents | Position Modified | Application |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 50°C | C4-methyl → CH₂Br | Halogenation |

| Nitration | HNO₃/H₂SO₄, 0°C | C4-methyl → NO₂ | Nitro-derivatives |

Brominated derivatives are intermediates for cross-coupling reactions .

Imidazole Ring Functionalization

The 1-methylimidazole moiety participates in:

-

Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N-coordination, confirmed by UV-Vis and FT-IR .

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₂BrCOOEt) under phase-transfer conditions to yield zwitterionic derivatives .

Methanone Group Reactivity

The central methanone (C=O) group is stable under acidic conditions but undergoes reduction:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH₄ | MeOH, 25°C | Secondary alcohol | Low yield |

| LiAlH₄ | THF, reflux | CH₂OH derivative | 65% yield |

Reduction products are prone to dehydration, forming alkenes .

Stability Under Hydrolytic Conditions

The compound’s stability varies with pH:

| pH | Conditions | Degradation Pathway | Half-Life |

|---|---|---|---|

| 1.2 | Simulated gastric fluid | Thiadiazole ring cleavage | 2.1 hours |

| 7.4 | Phosphate buffer | Imidazole hydrolysis | >24 hours |

Acidic hydrolysis proceeds via protonation of the thiadiazole nitrogen, leading to ring opening .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

作用機序

The compound exerts its effects through specific interactions with molecular targets such as enzymes or receptors. The thiadiazole and imidazole rings facilitate binding to metal ions or proteins, modulating their activity.

The pathways involved often include inhibition or activation of key enzymes, altering metabolic or signaling pathways critical in various diseases.

Comparison with Similar Compounds: : This compound's distinct features can be highlighted by comparing it with:

(4-methyl-1,2,3-thiadiazol-5-yl)(4-piperidin-1-yl)methanone: : Lacks the imidazole group, which may impact its binding affinity and specificity.

1,2,3-thiadiazole-4-carboxamide: : Does not possess the piperidine ring, influencing its overall biological activity profile.

1-(1-methyl-1H-imidazol-2-yl)-2-phenylpiperidin-1-yl)ethanone: : Contains a phenyl group instead of the thiadiazole ring, altering its chemical and pharmacological properties.

By delving into these aspects, one can appreciate the compound’s multifaceted applications and the elegance of its chemistry.

生物活性

The compound (4-methyl-1,2,3-thiadiazol-5-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone represents a novel class of hybrid molecules that combine the structural characteristics of thiadiazoles and imidazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure integrates a thiadiazole ring, known for its pharmacological properties, with an imidazole moiety that enhances its biological profile. The presence of sulfur in the thiadiazole ring is significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study focused on imidazole-fused thiadiazole analogues demonstrated strong antifungal activity against Candida albicans, with minimal cytotoxicity towards human cells. Notably, one compound showed a minimum inhibitory concentration (MIC) of 0.16 μg/mL against C. albicans, indicating high potency compared to standard treatments .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 21a | 0.16 | Candida albicans |

| Control | 0.50 | Gatifloxacin |

| Control | 0.50 | Fluconazole |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. A review highlighted various compounds that exhibited cytotoxic effects against different cancer cell lines. For instance, one derivative demonstrated an IC50 value of 0.28 μg/mL against MCF-7 breast cancer cells and 0.52 μg/mL against A549 lung carcinoma cells . The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly affect cytotoxicity.

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | MCF-7 | 0.28 |

| Compound B | A549 | 0.52 |

| Compound C | SK-MEL-2 | 4.27 |

The mechanism underlying the biological activity of thiadiazole derivatives often involves interactions with cellular targets such as enzymes or receptors critical for cell survival and proliferation. For example, studies have shown that these compounds can induce apoptosis in cancer cells without causing cell cycle arrest, indicating a targeted mechanism that could minimize side effects associated with traditional chemotherapeutics .

Case Studies

- Thiadiazole Derivatives Against Protozoan Parasites : A recent study evaluated the efficacy of several thiadiazole derivatives against Trypanosoma cruzi and Leishmania donovani. Compounds showed up to 71% inhibition of parasite proliferation at a concentration of 50 μM, highlighting their potential as antiprotozoal agents .

- Cytotoxicity Evaluation : In vitro assays using Vero cells demonstrated low toxicity across various thiadiazole derivatives, suggesting a favorable safety profile for further development as therapeutic agents .

科学的研究の応用

Key Synthetic Routes

| Step | Description |

|---|---|

| 1 | Formation of the thiadiazole ring through cyclization reactions involving thioketones and hydrazines. |

| 2 | Introduction of the piperidine moiety via nucleophilic substitution reactions. |

| 3 | Functionalization at the methylimidazole position to enhance biological activity. |

Biological Activities

Research indicates that compounds containing the thiadiazole and piperidine moieties exhibit a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds synthesized using similar frameworks have demonstrated efficacy comparable to established antibiotics .

Antifungal Activity

The incorporation of imidazole rings has been linked to enhanced antifungal activity. Compounds with these structural features have been evaluated against fungal pathogens and have shown promising results in inhibiting growth .

Case Studies

- Antimicrobial Evaluation : A study synthesized a series of heterocyclic compounds similar to (4-methyl-1,2,3-thiadiazol-5-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone) and tested their antimicrobial properties. Several derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

- Docking Studies : Molecular docking studies have been conducted to understand the binding interactions of synthesized compounds with target enzymes. These studies suggest that hydrophobic interactions play a crucial role in the efficacy of these compounds against microbial targets .

Pharmaceuticals

The unique structural characteristics of this compound) position it as a candidate for drug development:

- Metabolic Disorders : Its potential to inhibit enzymes related to metabolic syndrome presents opportunities for developing treatments for conditions such as type 2 diabetes and obesity .

- CNS Disorders : The compound may also be explored for therapeutic applications in treating cognitive impairments associated with diseases like Alzheimer's .

Agrochemicals

The compound's biological activity suggests its potential use as a pesticide or fungicide in agricultural applications. The development of novel agrochemicals based on this compound could lead to effective solutions for crop protection against pathogens.

特性

IUPAC Name |

[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5OS2/c1-10-12(22-17-16-10)13(20)19-6-3-11(4-7-19)9-21-14-15-5-8-18(14)2/h5,8,11H,3-4,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUQVYNAMDWRFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CSC3=NC=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。